5-Hydroxy-2-(methylthio)pyrimidine-4-carboxylic acid
Overview
Description
5-Hydroxy-2-(methylthio)pyrimidine-4-carboxylic acid is a chemical compound with the empirical formula C6H6N2O3S . It is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound that contains two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including this compound, often involves multi-step processes. For instance, a method involving 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis has been reported . Another approach involves the use of appropriately [14C] labeled methyl formate or methyl 3, 3-dimethoxypropionate .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCSc1ncc(C(O)=O)c(O)n1
. The InChI key for this compound is MOAJQWKFKCJUKP-UHFFFAOYSA-N
. Chemical Reactions Analysis
Pyrimidines, including this compound, can undergo a variety of chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Physical and Chemical Properties Analysis
The molecular weight of this compound is 186.19 . The compound is a solid at room temperature .Scientific Research Applications
Tautomeric Equilibria Studies
5-Hydroxy-2-(methylthio)pyrimidine-4-carboxylic acid, a pyrimidine derivative, contributes to the scientific understanding of tautomeric equilibria. Studies on nucleic acid bases, similar in structure to this compound, have revealed the effects of molecular interactions and environmental changes on tautomeric equilibria. Such interactions influence the stability of tautomeric forms, providing insights into biological mechanisms and the potential implications for spontaneous mutation due to base pairing alterations (Person et al., 1989).
Synthetic Applications in Chemistry
This compound is a key component in synthesizing various fused pyrimidines, which are known for their enhanced biological activity. The compound has been utilized in synthesizing pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines, showcasing its significance in creating biologically potent molecules with therapeutic importance (Kumar et al., 2001).
Role in Anti-inflammatory Activities
Derivatives of pyrimidines, including this compound, have demonstrated potential in exhibiting in vitro anti-inflammatory activity. The structure-activity relationship studies of these compounds help in the design of new molecules with enhanced anti-inflammatory properties (Gondkar et al., 2013).
Biotechnological and Pharmaceutical Applications
The compound’s structural framework, especially its carboxylic acid group, is crucial in biotechnological and pharmaceutical industries. It serves as a precursor in synthesizing diverse compounds, thereby playing a pivotal role in drug synthesis, demonstrating its flexibility and diversity in creating medicinally active compounds (Zhang et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
5-hydroxy-2-methylsulfanylpyrimidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c1-12-6-7-2-3(9)4(8-6)5(10)11/h2,9H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIIAOUGBXOZTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503790 | |
Record name | 5-Hydroxy-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74840-46-3 | |
Record name | 5-Hydroxy-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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